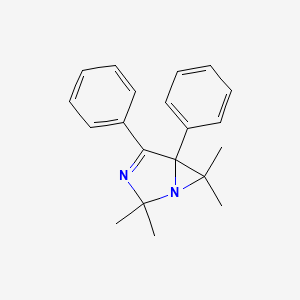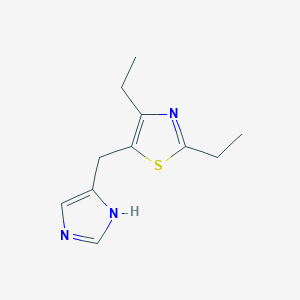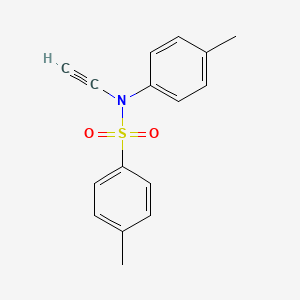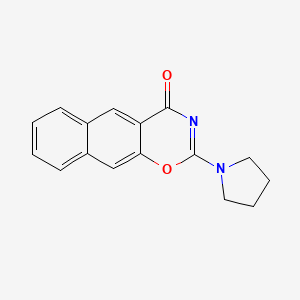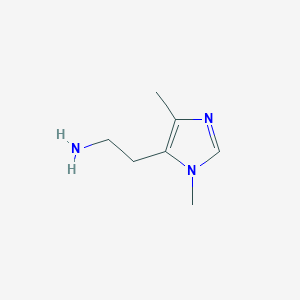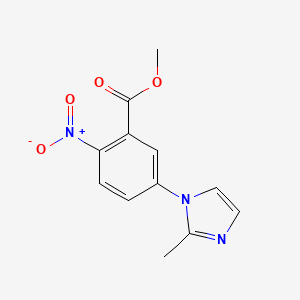
Bis(2,4-dichlorophenyl) disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4-dichlorophenyl) disulfide: is an organic compound with the molecular formula C12H6Cl4S2 It is characterized by the presence of two 2,4-dichlorophenyl groups connected by a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions: Bis(2,4-dichlorophenyl) disulfide can be synthesized through the oxidation of 2,4-dichlorothiophenol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, to yield the desired disulfide compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions:
Oxidation: Bis(2,4-dichlorophenyl) disulfide can undergo further oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced back to 2,4-dichlorothiophenol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 2,4-dichlorothiophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Bis(2,4-dichlorophenyl) disulfide is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of infections and inflammatory conditions. Its ability to modulate biological pathways involving sulfur compounds is of interest.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in certain chemical processes. Its role in the synthesis of specialty chemicals and materials is also noteworthy .
作用机制
The mechanism by which bis(2,4-dichlorophenyl) disulfide exerts its effects involves the interaction with thiol groups in proteins and enzymes. The disulfide bond can undergo exchange reactions with thiol groups, leading to the formation of mixed disulfides. This can modulate the activity of enzymes and proteins, affecting various biochemical pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the thiol-disulfide balance in microbial cells, leading to cell death .
相似化合物的比较
- Bis(2,5-dichlorophenyl) disulfide
- Bis(2,6-dichlorophenyl) disulfide
- Bis(4-chlorophenyl) disulfide
Comparison: Bis(2,4-dichlorophenyl) disulfide is unique due to the specific positioning of the chlorine atoms on the phenyl rings. This positioning influences its reactivity and the types of reactions it can undergo. Compared to bis(2,5-dichlorophenyl) disulfide and bis(2,6-dichlorophenyl) disulfide, the 2,4-dichloro configuration offers distinct steric and electronic properties, making it suitable for specific applications in synthesis and biological research .
属性
CAS 编号 |
15433-50-8 |
|---|---|
分子式 |
C12H6Cl4S2 |
分子量 |
356.1 g/mol |
IUPAC 名称 |
2,4-dichloro-1-[(2,4-dichlorophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12H6Cl4S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H |
InChI 键 |
XJGRTQYOTRFQBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)SSC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


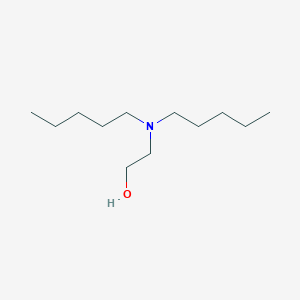
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12813925.png)
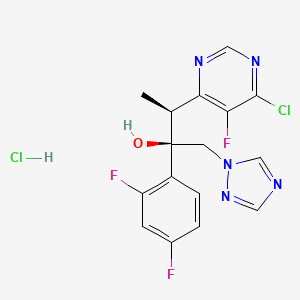
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
